2,2-Propanedithiol
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Overview
Description
2,2-Propanedithiol is an organic compound with the molecular formula C₃H₈S₂. It is a dithiol, meaning it contains two thiol (–SH) groups attached to a propane backbone. This compound is known for its strong odor and is used in various chemical synthesis processes .
Preparation Methods
2,2-Propanedithiol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloropropane with sodium hydrosulfide in an aqueous medium. This reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2,2-Propanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dithiobis(propane).
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Propanedithiol has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein structures, as the thiol groups can form strong bonds with metal ions and other functional groups.
Mechanism of Action
The mechanism by which 2,2-Propanedithiol exerts its effects involves the reactivity of its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is exploited in various applications, such as metal chelation and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
2,2-Propanedithiol can be compared with other similar compounds, such as:
1,2-Propanedithiol: This compound has the thiol groups attached to the first and second carbon atoms, making it a positional isomer of this compound.
1,3-Propanedithiol: This compound has the thiol groups attached to the first and third carbon atoms, giving it different reactivity and applications compared to this compound.
1,2-Ethanedithiol: This compound has a shorter carbon chain and different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
1687-47-4 |
---|---|
Molecular Formula |
C3H8S2 |
Molecular Weight |
108.23 g/mol |
IUPAC Name |
propane-2,2-dithiol |
InChI |
InChI=1S/C3H8S2/c1-3(2,4)5/h4-5H,1-2H3 |
InChI Key |
HMPSOEYFMTWOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(S)S |
Origin of Product |
United States |
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